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2-Hydroxy-N,3-diphenylpropanamide

Cat. No.: B13018679
M. Wt: 241.28 g/mol
InChI Key: HYVPOMCRZFDHPM-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Amide Chemistry

2-Hydroxy-N,3-diphenylpropanamide belongs to the class of organic compounds known as α-hydroxy amides. The amide functional group is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals. The presence of a hydroxyl group at the α-position to the carbonyl group introduces a chiral center and adds significant functionality, influencing the molecule's chemical reactivity, conformational preferences, and potential biological activity. The study of this compound, therefore, provides valuable insights into the fundamental properties and potential applications of this important class of molecules.

α-Hydroxy amides are recognized as crucial intermediates in organic synthesis. They are utilized in the preparation of various biologically active molecules and serve as precursors for other functional groups. For instance, they can be transformed into α-amino amides, which are integral components of numerous drugs, including antiviral and anticancer agents. The investigation of this compound contributes to the broader understanding of the synthetic utility and reactivity patterns of α-hydroxy amides.

Historical Overview of Propanamide Derivatives in Chemical Research

The study of propanamide and its derivatives has a rich history intertwined with the development of organic synthesis and medicinal chemistry. Propanamide itself, the amide of propanoic acid, has been known for many years, with its synthesis first reported through methods like the condensation reaction between urea (B33335) and propanoic acid or the dehydration of ammonium (B1175870) propionate (B1217596) wikipedia.org.

Historically, the focus on propanamide derivatives has often been driven by their biological activities. The modification of the basic propanamide structure has led to the discovery of compounds with a wide range of therapeutic applications. For example, the introduction of aromatic and other functional groups has been a key strategy in the development of new drug candidates. This historical context provides the impetus for the synthesis and investigation of more complex derivatives like this compound, as researchers continue to explore the chemical space around this versatile scaffold in search of novel properties and applications.

Structural Elucidation Challenges and Stereochemical Considerations

The structural elucidation of this compound presents several challenges, primarily related to its stereochemistry and conformational flexibility.

Stereochemical Complexity: The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as a pair of enantiomers (R and S). The synthesis of this compound without chiral control typically results in a racemic mixture. The separation of these enantiomers and the determination of their absolute configuration are non-trivial tasks, often requiring chiral chromatography or the use of stereospecific synthetic methods. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the study of individual enantiomers a critical aspect of research.

Conformational Analysis: The N-phenylamide linkage in this compound introduces the possibility of cis and trans isomers due to the partial double bond character of the C-N bond bgsu.eduacs.orgacs.org. While the trans conformation is generally favored in N-monosubstituted amides, the presence of bulky substituents can influence the conformational equilibrium bgsu.eduacs.orgacs.org. The orientation of the phenyl rings and the intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, further complicate the conformational landscape. Techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling are essential tools for understanding the preferred conformations of this molecule in solution and the gas phase bgsu.eduacs.orgacs.org. The precise three-dimensional structure is crucial for understanding its chemical properties and potential interactions with biological targets.

Table 1: Key Structural Features and Elucidation Techniques for this compound

Structural FeatureDescriptionCommon Elucidation Techniques
Amide Bond The -C(=O)N- linkage is central to the molecule's identity.Infrared (IR) Spectroscopy, NMR Spectroscopy
α-Hydroxy Group A hydroxyl group on the carbon adjacent to the carbonyl.IR Spectroscopy, NMR Spectroscopy
Chiral Center The α-carbon is a stereocenter, leading to enantiomers.Chiral Chromatography, Polarimetry, X-ray Crystallography
N-Phenyl Group A phenyl ring attached to the amide nitrogen.NMR Spectroscopy, Mass Spectrometry
3-Phenyl Group A phenyl ring attached to the β-carbon.NMR Spectroscopy, Mass Spectrometry
Conformational Isomers Cis and trans isomers around the amide C-N bond.NMR Spectroscopy (Variable Temperature), Computational Modeling

Research Objectives and Scope of Investigation for this compound

While a dedicated body of research solely focused on this compound is not extensively documented in publicly available literature, the investigation of this compound would likely be driven by several key objectives inherent to the study of novel α-hydroxy amides.

Primary Research Objectives Would Include:

Development of Efficient Synthetic Routes: A primary goal would be to establish reliable and high-yielding methods for the synthesis of this compound. This would involve exploring various synthetic strategies, such as the amidation of 2-hydroxy-3-phenylpropanoic acid or the direct hydroxylation of a corresponding propanamide precursor. A significant focus would be on developing stereoselective methods to access the individual enantiomers.

Thorough Spectroscopic and Structural Characterization: A comprehensive analysis using techniques like NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry would be essential to confirm the chemical structure. In-depth NMR studies, potentially including 2D techniques, would be employed to elucidate the conformational preferences of the molecule.

Investigation of Chemical Reactivity: Understanding the reactivity of the hydroxyl and amide functional groups would be a key objective. This could involve exploring reactions such as esterification of the hydroxyl group or hydrolysis of the amide bond under various conditions.

Exploration of Potential Applications: A forward-looking objective would be to assess the potential of this compound in areas such as medicinal chemistry, materials science, or as a chiral ligand in asymmetric catalysis. This would likely involve preliminary screening for biological activity or evaluation of its coordination properties with metal ions.

The scope of such an investigation would be to provide a foundational understanding of the chemical and physical properties of this specific molecule, thereby contributing to the broader knowledge base of α-hydroxy amides and paving the way for future, more applied research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B13018679 2-Hydroxy-N,3-diphenylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-hydroxy-N,3-diphenylpropanamide

InChI

InChI=1S/C15H15NO2/c17-14(11-12-7-3-1-4-8-12)15(18)16-13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)

InChI Key

HYVPOMCRZFDHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy N,3 Diphenylpropanamide and Analogues

Classical Synthetic Routes

Classical synthetic methods provide the foundational strategies for constructing the 2-hydroxy-N,3-diphenylpropanamide scaffold. These routes often focus on the formation of the amide bond and the introduction of the hydroxyl group through robust and well-established chemical transformations.

Condensation Reactions in this compound Synthesis

The formation of the amide bond in this compound is typically achieved through the condensation of a carboxylic acid derivative with an amine. A common approach involves the reaction of 3-hydroxy-2-naphthoic acid with an appropriate amine in the presence of a coupling agent. For instance, the reaction of 3-hydroxy-2-naphthoic acid with 5-aminobenzimidazolone can be facilitated by phosphorus trichloride (B1173362) in a solvent like N-methylpyrrolidone. google.com Another method involves converting the carboxylic acid to a more reactive species, such as an acid chloride. For example, 3-hydroxy-2-naphthoic acid can be treated with thionyl chloride in toluene (B28343) or xylene to form 3-hydroxy-2-naphthoyl chloride, which is then reacted with an amine like 5-aminobenzimidazolone in the presence of a base such as sodium carbonate. google.com

Similarly, the synthesis of related hydroxy-diphenylamines can be achieved by the condensation of a dihydroxybenzene, like resorcinol, with a primary aromatic amine, such as o-toluidine (B26562) or o-chloroaniline, at elevated temperatures in the presence of an acid catalyst like p-toluenesulphonic acid. google.com The resulting product can then be further functionalized to yield the desired amide.

ReactantsReagentsSolventProductRef
3-Hydroxy-2-naphthoic acid, 5-aminobenzimidazolonePhosphorus trichlorideN-methylpyrrolidone3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamide google.com
3-Hydroxy-2-naphthoic acid, 5-aminobenzimidazoloneThionyl chloride, Sodium carbonateToluene/Xylene, N-methylpyrrolidone3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamide google.com
Resorcinol, o-Toluidinep-Toluenesulphonic acidNone2-Methyl-3-hydroxy-diphenylamine google.com
Resorcinol, o-Chloroanilinep-Toluenesulphonic acidNone2-Chloro-3'-hydroxydiphenylamine google.com

α-Hydroxylation Approaches for this compound Precursors

The introduction of the α-hydroxy group is a critical step in the synthesis of this compound. One common precursor is 3-phenylpropanoic acid. wikipedia.org This can be prepared by the hydrogenation of cinnamic acid. wikipedia.org The α-hydroxylation of a 3-phenylpropanoic acid derivative can then be accomplished. While direct hydroxylation can be challenging, alternative strategies are often employed. For example, a related precursor, S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, is synthesized from benzophenone (B1666685) and methyl chloroacetate (B1199739) in the presence of sodium methoxide, followed by hydrolysis. google.com This process generates the α-hydroxy acid moiety.

Another approach involves the use of N-hydroxyamides. For example, N-hydroxy-2-propenamides, which are histone deacetylase inhibitors, are synthesized and can serve as precursors. nih.gov These compounds already contain a hydroxyl group attached to the nitrogen of the amide, which can potentially be rearranged or used to direct hydroxylation to the α-position.

PrecursorReagentsProductRef
Benzophenone, Methyl chloroacetateSodium methoxide, then HydrolysisS-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid google.com
Cinnamic acidHydrogenation3-Phenylpropanoic acid wikipedia.org

Reductive Amination Strategies for Hydroxy Amide Synthesis

Reductive amination is a versatile method for forming amines and can be adapted for the synthesis of hydroxy amides. youtube.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ. For the synthesis of hydroxy amides, a keto-acid or keto-ester precursor can be reacted with an amine, followed by reduction of the resulting imine and subsequent amidation or direct reduction of a keto-amide.

Various reducing agents can be employed for reductive amination, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), and catalytic hydrogenation (e.g., Pd/C with H2). youtube.com The choice of reducing agent can be critical for achieving high yields and tolerating other functional groups in the molecule. For instance, sodium triacetoxyborohydride is a mild and selective reagent that is often effective for the reductive amination of complex molecules. youtube.com The double reductive amination of dicarbonyl compounds is a powerful strategy for constructing piperidine (B6355638) rings, which can be seen as cyclic analogues of the linear core of this compound. chim.it

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of this compound is paramount for producing enantiomerically pure or diastereomerically enriched products. This is often accomplished using chiral auxiliaries or enantioselective catalysts.

Diastereoselective Alkylation Methods Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed. A widely used class of chiral auxiliaries are the oxazolidinones developed by David Evans. williams.edu

In this approach, the chiral auxiliary, such as 4-benzyl-2-oxazolidinone, is first acylated with a suitable carboxylic acid derivative. williams.edu The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate, which subsequently undergoes a diastereoselective alkylation reaction. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side. Finally, the chiral auxiliary is cleaved to yield the desired chiral product. This method allows for the synthesis of highly enantiomerically enriched carboxylic acids, which can then be converted to the target this compound.

Chiral AuxiliaryReaction TypeKey FeaturesRef
4-Benzyl-2-oxazolidinoneDiastereoselective AlkylationForms a rigid chelated (Z)-enolate, leading to high diastereoselectivity. williams.edu

Enantioselective Catalysis in the Formation of Chiral this compound

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for asymmetric reactions that can be applied to the synthesis of chiral 2-hydroxy amides.

For example, chiral Ru(II) catalysts have been used for the asymmetric hydrogenation of β-ketoamides to produce β-hydroxyamides with high enantioselectivity. researchgate.net Similarly, chiral palladium catalysts have been shown to be effective in asymmetric glyoxylate-ene reactions to synthesize α-hydroxy esters. researchgate.net Biocatalysis, using engineered enzymes like myoglobin (B1173299) variants, has emerged as a powerful tool for asymmetric N-H carbene insertion reactions to produce chiral amines. rochester.edu Furthermore, chiral squaramide organocatalysts have been successfully employed in the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, demonstrating the potential of organocatalysis in constructing chiral molecules containing a hydroxyl group. researchgate.net In the context of N-C axial chirality, which can be present in analogues of this compound, chiral palladium catalysts have been used for enantioselective N-allylation reactions. nih.gov

Catalyst TypeReactionProduct TypeRef
Chiral Ru(II) CatalystsAsymmetric Hydrogenationβ-Hydroxyamides researchgate.net
Chiral Palladium CatalystsAsymmetric Glyoxylate-Ene Reactionα-Hydroxy Esters researchgate.net
Engineered MyoglobinAsymmetric N-H Carbene InsertionChiral Amines rochester.edu
Chiral Squaramide OrganocatalystsEnantioselective Michael AdditionChiral Naphthoquinones researchgate.net
Chiral Palladium CatalystsEnantioselective N-AllylationN-C Axially Chiral Sulfonamides nih.gov

Biocatalytic Pathways for Selective Hydroxylation

Biocatalysis offers a powerful tool for the selective hydroxylation of organic molecules, a reaction that is often challenging to achieve with conventional chemical methods. While specific literature on the direct biocatalytic synthesis of this compound is not extensively detailed, the principles of enzymatic hydroxylation can be applied.

Enzymes such as cytochrome P450 monooxygenases and other hydroxylases are known to catalyze the introduction of hydroxyl groups onto unactivated carbon atoms with high regio- and stereoselectivity. For the synthesis of this compound, a potential biocatalytic route would involve the selective hydroxylation of the parent molecule, N,3-diphenylpropanamide, at the C2 position. This approach would offer the significant advantage of potentially controlling the stereochemistry at the newly formed chiral center, leading to the enantiomerically pure (R)- or (S)-2-hydroxy-N,3-diphenylpropanamide.

Furthermore, engineered proline hydroxylases have demonstrated the ability to hydroxylate various compounds, suggesting that enzyme engineering could be a viable strategy to develop a biocatalyst specifically tailored for the hydroxylation of N,3-diphenylpropanamide. jddhs.com The use of biocatalysts aligns with green chemistry principles by operating under mild reaction conditions (ambient temperature and pressure) and often in aqueous media, thereby reducing energy consumption and the use of hazardous organic solvents.

Modern and Sustainable Synthetic Innovations

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry provides a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comacs.orgedu.krdresearchgate.net These principles can be applied to the synthesis of this compound in several ways:

Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org For instance, a key step in the synthesis of the propanamide backbone is the formation of the amide bond. Traditional methods often involve coupling agents that result in stoichiometric amounts of byproducts. Catalytic methods for amidation would significantly improve the atom economy.

Use of Safer Solvents and Auxiliaries : The choice of solvent is critical in green synthesis. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis. jddhs.com

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. jddhs.com Biocatalytic and some modern catalytic methods often operate under these mild conditions.

Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. acs.orgyoutube.com The development of highly selective catalysts, including enzymes, can help to avoid the need for protecting groups. acs.orgyoutube.com

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Designing synthetic routes with high atom economy to minimize byproducts.
Atom Economy Utilizing catalytic methods for amide bond formation instead of stoichiometric coupling agents. acs.org
Safer Solvents Employing water, supercritical CO2, or biodegradable solvents in place of volatile organic compounds. jddhs.com
Energy Efficiency Using catalysts that operate at ambient temperature and pressure. jddhs.com
Reduce Derivatives Employing selective catalysts to avoid the need for protecting groups on reactive functional groups. acs.orgyoutube.com

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. mpg.deresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mpg.de

The application of flow chemistry to the synthesis of this compound could lead to:

Enhanced Safety : The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency and Yield : The superior heat and mass transfer in microreactors can lead to faster reaction times and higher product yields. mpg.de

Scalability : Scaling up a flow process is typically more straightforward than a batch process, as it involves running the system for a longer duration rather than using larger reactors.

Automation : Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and process optimization. mpg.de

A potential flow synthesis of this compound could involve the continuous mixing of a solution of N,3-diphenylpropanamide with an oxidizing agent in a heated microreactor to achieve hydroxylation, followed by in-line purification.

Metal-Free Approaches to this compound Formation

While many traditional methods for amide bond formation and hydroxylation rely on metal catalysts, there is a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final product, which is particularly crucial for pharmaceutical applications.

For the amide bond formation step in the synthesis of the N,3-diphenylpropanamide backbone, metal-free alternatives to metal-based coupling agents include the use of phosphonium (B103445) or uranium-based reagents, or activation of the carboxylic acid component with reagents like carbonyldiimidazole (CDI).

For the hydroxylation step, metal-free oxidation methods can be employed. These may include the use of organic oxidants such as dimethyldioxirane (B1199080) (DMDO) or peroxy acids. These reagents can effect the hydroxylation of enolates or other activated forms of the propanamide precursor. The development of organocatalysis also offers promising metal-free alternatives for various transformations.

Derivatization Strategies for this compound Analogues

The core structure of this compound can be readily modified to generate a library of analogues with diverse properties. These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials.

Common derivatization strategies include modifications at the aromatic rings, the amide nitrogen, and the hydroxyl group.

Derivative ClassStructural ModificationPotential Application
2-Amino-N,3-diphenylpropanamide Hydrochloride Substitution of the hydroxyl group with an amino group.Intermediate for pharmaceutical synthesis.
3-Oxo-N,3-diphenylpropanamide Oxidation of the hydroxyl group to a ketone.Building block for heterocyclic synthesis.
2-Fluoro-3-oxo-N,3-diphenylpropanamide Replacement of the hydroxyl with fluorine and oxidation to a ketone.Intermediate for fluorinated organic compounds.

For instance, the hydroxyl group can be alkylated, acylated, or converted to other functional groups to modulate the molecule's polarity and hydrogen bonding capacity. The aromatic rings can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to influence the electronic properties and steric bulk of the molecule. The amide nitrogen can also be a site for further functionalization, although this is generally less common. The synthesis of complex structures, such as those used in the development of specific enzyme inhibitors, often involves the derivatization of a core scaffold that is structurally related to this compound. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy N,3 Diphenylpropanamide

Transformations Involving the Hydroxyl Group

The secondary alcohol in 2-Hydroxy-N,3-diphenylpropanamide is a key site for various chemical reactions, including oxidation, nucleophilic substitution, and derivatization through esterification and etherification.

The secondary hydroxyl group of this compound is susceptible to oxidation to form the corresponding ketone, 2-Oxo-N,3-diphenylpropanamide. The specific outcome of the oxidation is dependent on the oxidizing agent employed.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent), as well as milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. The general mechanism for these oxidations involves the formation of an intermediate that facilitates the removal of the hydroxyl proton and the proton from the adjacent carbon, leading to the formation of a carbon-oxygen double bond.

Table 1: Expected Products of Oxidation of this compound

Starting MaterialOxidizing AgentExpected Product
This compoundPyridinium Chlorochromate (PCC)2-Oxo-N,3-diphenylpropanamide
This compoundJones Reagent (CrO₃/H₂SO₄)2-Oxo-N,3-diphenylpropanamide
This compoundSwern Oxidation (Oxalyl chloride, DMSO, Et₃N)2-Oxo-N,3-diphenylpropanamide
This compoundDess-Martin Periodinane2-Oxo-N,3-diphenylpropanamide

It is noteworthy that the unsaturated aliphatic chain of related compounds can be susceptible to oxidation, potentially leading to the formation of carboxylic acids and aldehydes. biosynth.com

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon bearing the hydroxyl group, it must first be protonated or converted into a better leaving group, such as a tosylate or a halide.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). A subsequent attack by a nucleophile can proceed via either an Sₙ1 or Sₙ2 mechanism. Given the secondary nature of the carbon and the potential for resonance stabilization of a carbocation by the adjacent phenyl group, an Sₙ1 pathway is plausible.

Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., a tosylate by reaction with p-toluenesulfonyl chloride) or a halide (e.g., using thionyl chloride or a phosphorus halide). These derivatives are excellent substrates for Sₙ2 reactions with a variety of nucleophiles.

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. The reaction is an equilibrium process, and the removal of water can drive it to completion.

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, for instance, involves the deprotonation of the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Reactivity at the Amide Nitrogen and Carbonyl Moiety

The amide functional group in this compound possesses a rich chemistry, primarily centered on the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon.

N-Alkylation: The nitrogen atom of the amide can be alkylated, although it is generally less nucleophilic than the nitrogen of an amine due to the delocalization of its lone pair into the carbonyl group. N-alkylation of amides can be challenging. However, methods have been developed for the N-alkylation of related compounds like 2-pyridones, which can face challenges with regioselectivity between N- and O-alkylation. organic-chemistry.org Some methods employ tetraalkylammonium fluoride (B91410) in the presence of alkyl halides to achieve N-alkylation with high selectivity. google.com A practical and regioselective direct N-alkylation of 2-pyridones with α-keto esters mediated by P(NMe₂)₃ has also been reported. organic-chemistry.org

N-Acylation: N-acylation of the amide nitrogen is also possible, leading to the formation of an imide. This reaction typically requires a strong acylating agent and may be facilitated by a base.

Amides can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions. libretexts.orglibretexts.org This reaction is fundamental in peptide and protein chemistry, where the peptide bond is an amide linkage. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (which is protonated under the acidic conditions to form an ammonium (B1175870) salt) yields the carboxylic acid. libretexts.orgmasterorganicchemistry.com Heating with a dilute acid like hydrochloric acid would result in the formation of 3-phenyl-2-hydroxypropanoic acid and anilinium chloride. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), and heat, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the amide anion. The amide anion, being a strong base, deprotonates the newly formed carboxylic acid to give a carboxylate salt and an amine. libretexts.orgyoutube.com An acidic workup is then required to protonate the carboxylate and generate the free carboxylic acid. youtube.com The products of the basic hydrolysis of this compound would be the salt of 3-phenyl-2-hydroxypropanoic acid and aniline (B41778). libretexts.orgyoutube.com

Table 2: Expected Products of Hydrolysis of this compound

Starting MaterialReaction ConditionsExpected Products
This compoundH₃O⁺, Heat3-phenyl-2-hydroxypropanoic acid and Anilinium salt
This compound1. NaOH, Heat2. H₃O⁺3-phenyl-2-hydroxypropanoic acid and Aniline

Rearrangements Involving the Amide Linkage

The amide linkage in this compound, while generally stable, can participate in rearrangement reactions under specific conditions. These transformations often involve the cleavage and reformation of the carbon-nitrogen bond, leading to new structural motifs. Recent research has highlighted several types of skeletal rearrangements in amides, categorized by the initial bond-breaking event: C-N bond cleavage, C-C bond cleavage, or C=O bond activation. nih.gov

One notable rearrangement is the aza-Fries rearrangement, which has been observed in anilides, a class of compounds structurally related to this compound. This reaction typically requires an initiating step, such as an iodine-magnesium exchange, to facilitate the migration of the acyl group. nih.gov While direct studies on this compound are limited, the principles of these rearrangements suggest potential pathways for its transformation. For instance, activation of the amide can lead to acyl transfer reactions, often through nucleophilic cascades. nih.gov

Furthermore, the development of novel amidation reactions has been spurred by the rearrangement of reactive intermediates like nitrile imines. These methods provide an alternative to traditional coupling agents for forming amide bonds and can be applied to a wide range of primary, secondary, and tertiary amides. nih.gov Although not a direct rearrangement of the pre-formed amide bond in this compound, this highlights the versatility of chemical pathways involving amide bond formation and potential for related rearrangement strategies.

In the context of α-hydroxy-β-amino acids, which share structural similarities with this compound, studies have shown that the activation of the carboxyl group for amide bond formation can sometimes lead to side products through intramolecular rearrangements, such as the formation of homobislactones. nih.gov This underscores the importance of carefully controlled reaction conditions to favor the desired amide product over rearranged byproducts.

Aromatic Ring Functionalizations

The two phenyl groups in this compound present opportunities for various functionalization reactions, allowing for the modification of the molecule's properties.

The phenyl rings of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.com In EAS, a hydrogen atom on the aromatic ring is replaced by an electrophile. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Substituted analogues of this compound can be synthesized or further modified using powerful carbon-carbon bond-forming reactions like the Suzuki and Heck cross-coupling reactions. masterorganicchemistry.comrsc.org These palladium-catalyzed reactions are mainstays of modern organic synthesis. masterorganicchemistry.com

The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. youtube.com For a substituted analogue of this compound containing a halogen (e.g., bromo or iodo) on one of the phenyl rings, a Suzuki reaction could be employed to introduce a new alkyl, alkenyl, or aryl group. youtube.comyoutube.com This reaction generally proceeds with retention of stereochemistry and is known for its mild conditions and functional group tolerance. youtube.com

The Heck reaction , on the other hand, couples an organohalide with an alkene. masterorganicchemistry.com If a substituted analogue of this compound were prepared with a halide on a phenyl ring, it could be reacted with various alkenes to introduce new unsaturated side chains. The Heck reaction typically results in the formation of a new C-C bond at the less substituted carbon of the alkene. masterorganicchemistry.com

Tandem reactions that combine an initial cyclization, such as an aza-Heck reaction, with a subsequent Suzuki or carbonylation reaction have been developed for the synthesis of complex lactams. nih.gov These strategies demonstrate the potential for creating intricate molecular architectures from precursors that could be related to this compound.

The table below summarizes the key features of these two important cross-coupling reactions.

FeatureSuzuki ReactionHeck Reaction
Coupling Partners Organoboron compound and OrganohalideAlkene and Organohalide
Catalyst Palladium complexPalladium complex
Bond Formed C(sp2)-C(sp2), C(sp2)-C(sp3)C(sp2)-C(sp2)
Key Advantage Mild conditions, commercially available boronic acidsGood for forming C-C bonds with alkenes

Multi-Component Reactions and Cyclization Pathways

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration to form a C=C double bond. wikipedia.orgsigmaaldrich.com While this compound itself does not have the requisite functional groups to directly participate as the primary substrate in a Knoevenagel condensation, its structural motifs are relevant to subsequent cyclization reactions that often follow a Knoevenagel-type reaction.

In related systems, the Knoevenagel condensation is a key step in the synthesis of various heterocyclic and carbocyclic compounds. nih.gov For example, the reaction of an aldehyde with an active methylene (B1212753) compound can generate an intermediate that subsequently undergoes intramolecular cyclization. nih.govacs.org The product selectivity in these sequential reactions can often be controlled by the reaction conditions. nih.govacs.org

Enzymatic promiscuity has also been harnessed to perform Knoevenagel condensations, sometimes followed by further transformations. nih.gov For instance, some enzymes can catalyze a Knoevenagel condensation followed by a reduction or cyclization, showcasing the potential for biocatalytic routes to complex molecules. nih.gov The principles of Knoevenagel condensations and subsequent cyclizations are widely applied in the synthesis of bioactive molecules, including curcumin (B1669340) derivatives and coumarins. mdpi.comresearchgate.net

Research on β-ketoamides, which are structurally related to this compound, has demonstrated the feasibility of tandem oxidative α-hydroxylation/β-acetalization reactions. acs.orgnih.gov These reactions, often promoted by hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA), allow for the direct installation of a hydroxyl group at the α-position and the protection of the β-carbonyl as an acetal (B89532) in a single operation. acs.orgnih.govacs.org

A specific example from the literature details the synthesis of 2-hydroxy-3,3-dimethoxy-N,3-diphenylpropanamide from the corresponding β-ketoamide. acs.org This transformation proceeds under mild, metal-free conditions at room temperature. acs.orgnih.gov The reaction is initiated by the enolate of the β-ketoamide, which reacts with the hypervalent iodine reagent. The resulting intermediate undergoes further reaction with the alcohol solvent (e.g., methanol) to yield the α-hydroxy β-dimethoxy product. acs.org

The resulting 2-hydroxy-3,3-dimethoxy-N-arylbutanamides are valuable synthetic intermediates. nih.gov For instance, they can be cyclized to form quinolinone derivatives, a process that often involves the simultaneous deprotection of the acetal group. nih.gov This highlights a powerful strategy for building molecular complexity from relatively simple starting materials related to this compound.

The table below provides an overview of the reaction conditions and outcomes for the tandem oxidative hydroxylation/acetalization of a related β-ketoamide.

Starting MaterialReagentsProductYieldReference
N,3-diphenyl-3-oxopropanamidePIDA, NaOH, MeOH2-hydroxy-3,3-dimethoxy-N,3-diphenylpropanamide30% acs.org

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics and thermodynamics provides fundamental insights into the stability, reactivity, and transformation pathways of a chemical compound. For this compound, a molecule possessing both a secondary alcohol and an N-aryl amide functional group, a comprehensive analysis would involve examining the reactions characteristic of these moieties, such as oxidation of the alcohol and hydrolysis of the amide. Although specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a detailed analysis can be constructed based on established principles and studies of analogous structures.

The primary reactions of interest for this compound are the oxidation of the β-hydroxy group to a ketone and the hydrolysis of the amide bond. Each of these transformations is governed by distinct kinetic and thermodynamic parameters.

Amide Hydrolysis

The hydrolysis of the amide bond in this compound would break the molecule into 2-hydroxy-3-phenylpropanoic acid and aniline. This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the mechanism typically begins with the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comacs.org Subsequent proton transfer and elimination of aniline (which is protonated under acidic conditions to form the anilinium ion) leads to the formation of the carboxylic acid. masterorganicchemistry.com The rate-determining step is generally the nucleophilic attack of water on the protonated amide. acs.org

Basic hydrolysis, conversely, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is typically a slower process than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water, but the carbonyl group is not activated by protonation. The reaction proceeds through a tetrahedral intermediate, which then expels the amide anion. This is followed by a rapid acid-base reaction where the newly formed carboxylic acid protonates the amide anion, yielding a carboxylate salt and aniline.

The kinetics of amide hydrolysis are influenced by several factors, including the steric hindrance around the carbonyl group and the electronic effects of the substituents on both the acyl and nitrogen parts of the amide. figshare.com For this compound, the presence of the phenyl group on the nitrogen atom (an N-aryl amide) influences the reaction rate. The hydrolysis of anilides has been a subject of study, revealing that the nature of substituents on the aromatic ring can affect the rate of hydrolysis. nih.gov

A hypothetical kinetic study of the acid-catalyzed hydrolysis of this compound could yield data such as that presented in the illustrative table below. The rate constants would be determined by monitoring the concentration of the reactant or a product over time at various temperatures.

Illustrative Data for Acid-Catalyzed Hydrolysis of this compound

Temperature (K) Rate Constant, k (s⁻¹)
353 1.5 x 10⁻⁵
363 4.2 x 10⁻⁵
373 1.1 x 10⁻⁴
383 2.8 x 10⁻⁴

This table is for illustrative purposes only and represents hypothetical data based on typical values for amide hydrolysis.

From such kinetic data, thermodynamic activation parameters can be calculated using the Arrhenius and Eyring equations, providing insights into the energy barrier (activation energy, Ea), and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for forming the transition state. Generally, amide hydrolysis is an endothermic process that becomes more favorable at higher temperatures. acs.org

Oxidation of the Secondary Alcohol

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 2-Oxo-N,3-diphenylpropanamide. This transformation is a common reaction for secondary alcohols and can be achieved using a variety of oxidizing agents, such as those based on chromium(VI) (e.g., chromic acid, PCC) or other reagents like Dess-Martin periodinane. libretexts.orgchemguide.co.uk Thermodynamics generally favor the oxidation of secondary alcohols to ketones. acs.org

The mechanism of oxidation with a chromate (B82759) reagent, for instance, typically involves the formation of a chromate ester from the alcohol and the oxidizing agent. libretexts.org This is followed by a rate-determining step, often an E2-like elimination, where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of the chromium species. libretexts.orglibretexts.org

The kinetics of alcohol oxidation depend on the specific oxidant used, the solvent, and the temperature. The reaction is typically first order with respect to both the alcohol and the oxidizing agent.

Illustrative Thermodynamic Data for the Oxidation of this compound

Thermodynamic Parameter Hypothetical Value
ΔH° (Enthalpy) -220 kJ/mol
ΔG° (Gibbs Free Energy) -235 kJ/mol
ΔS° (Entropy) +50 J/(mol·K)

This table is for illustrative purposes only and represents hypothetical data based on typical values for the oxidation of a secondary alcohol to a ketone.

The thermodynamic data would indicate that the oxidation of the secondary alcohol in this compound is an exothermic and exergonic process, making it a thermodynamically favorable reaction. The positive entropy change is often associated with the fragmentation of the oxidizing agent during the reaction.

Mechanistic Aspects of Biological Activity and Structure Activity Relationship Sar of 2 Hydroxy N,3 Diphenylpropanamide Derivatives

Structure-Activity Relationship (SAR) Investigations

Stereochemical Effects on Biological Efficacy and Selectivity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of 2-Hydroxy-N,3-diphenylpropanamide derivatives, the presence of chiral centers, typically at the C2 and C3 positions of the propanamide backbone, gives rise to multiple stereoisomers. The differential biological efficacy and selectivity observed among these isomers underscore the importance of stereochemistry in their interaction with biological targets.

The precise orientation of key functional groups, such as the hydroxyl and phenyl moieties, is critical for establishing effective binding interactions with a target receptor or enzyme. Even subtle changes in the spatial arrangement of these groups can lead to significant variations in binding affinity and, consequently, biological response. For instance, one enantiomer of a this compound derivative might fit perfectly into the active site of a target protein, while its mirror image may be unable to bind or may even interact with a different target altogether, leading to off-target effects.

The biological activity of related chiral compounds often demonstrates a high degree of stereospecificity. For example, in a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which also possess a hydroxyl group and aromatic rings, specific stereoisomers displayed significantly higher potency as inhibitors of 12-lipoxygenase. popline.org This highlights that the specific (R) or (S) configuration at the chiral centers of this compound derivatives would likely dictate their biological efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be invaluable in predicting the activity of novel compounds and in guiding the design of more potent derivatives.

For derivatives of this compound, a QSAR model would typically involve the calculation of various molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be broadly categorized as one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.gov The goal is to identify a set of descriptors that correlate well with the observed biological activity.

The development of a robust QSAR model for this class of compounds would depend on several factors, including the quality of the biological data and the choice of molecular descriptors. nih.gov Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are often employed to build the QSAR equation. nih.gov A well-validated QSAR model can provide insights into the structural features that are either beneficial or detrimental to the desired biological activity. For instance, a model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity, while bulky substituents at another position are unfavorable.

QSAR Model Parameter Description Significance
Dependent Variable The biological activity of the compounds (e.g., IC50, Ki).The endpoint being modeled and predicted.
Independent Variables Calculated molecular descriptors (e.g., logP, molar refractivity, topological indices).Quantify the physicochemical properties of the molecules.
Correlation Coefficient (R²) A measure of how well the model fits the data.Indicates the proportion of variance in the dependent variable that is predictable from the independent variables.
Cross-validation (Q²) A measure of the model's predictive ability.Assesses the robustness and predictive power of the QSAR model on new data.

Proposed Molecular Mechanisms (e.g., protein-ligand interactions, allosteric modulation)

The biological effects of this compound derivatives are ultimately mediated by their interactions with specific biological macromolecules, such as proteins. nih.gov Understanding these molecular mechanisms is key to elucidating their mode of action and for the rational design of improved compounds.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy N,3 Diphenylpropanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. It provides a detailed picture of the chemical environment of each nucleus, enabling the mapping of covalent bonds and the exploration of through-space interactions, which together define the molecule's conformation and configuration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals of 2-Hydroxy-N,3-diphenylpropanamide and to piece together its molecular framework, a suite of two-dimensional (2D) NMR experiments is indispensable.

Correlation SpectroscopY (COSY) : The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the protons of the ethyl bridge, specifically the vicinal coupling between the CH and CH₂ groups. It would also show couplings between adjacent protons on the two phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. youtube.com An HSQC spectrum of this compound would provide a clear map of all C-H one-bond connections, definitively linking each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two, three, or even four bonds. youtube.com This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon of the amide group and the ipso-carbons of the phenyl rings. Key HMBC correlations for this compound would include:

Correlations from the N-H proton to the carbonyl carbon and the ipso-carbon of the N-phenyl ring.

Correlations from the protons of the CH₂ group to the carbonyl carbon and the carbons of the adjacent phenyl ring.

Correlations from the CH proton to the carbonyl carbon and the carbons of its attached phenyl ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H)Correlated Carbon (¹³C) in HSQCKey Correlated Carbons (¹³C) in HMBC
N-H -C=O, C-ipso (N-phenyl)
CH (OH)C-2C=O, C-ipso (C-phenyl), C-3
CH₂ C-3C=O, C-ipso (C-phenyl), C-2
Phenyl-H (ortho, meta, para)Phenyl-COther Phenyl-C, C-ipso

These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the fundamental structure of this compound.

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical properties of a compound. While no specific studies on the polymorphism of this compound are publicly available, solid-state NMR (ssNMR) would be the premier technique for such an investigation. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules in the solid lattice. Differences in the ¹³C chemical shifts and relaxation times observed in ssNMR spectra can distinguish between different polymorphic forms.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₁₅H₁₅NO₂), the expected exact mass can be calculated and compared to the experimentally determined value from an HRMS analysis, providing unequivocal confirmation of its molecular formula.

Hypothetical HRMS Data for this compound:

IonCalculated m/z
[M+H]⁺258.1181
[M+Na]⁺280.0995

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pathways are governed by the underlying chemical structure, providing a "fingerprint" of the molecule. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the hydroxyl group or the amide functionality.

Loss of small neutral molecules: Such as water (H₂O) from the hydroxyl group or carbon monoxide (CO) from the amide.

Cleavage of the amide bond: Resulting in fragments corresponding to the aniline (B41778) and the 2-hydroxy-3-phenylpropanoic acid moieties.

The analysis of these fragmentation patterns in an MS/MS experiment would further corroborate the proposed structure of this compound.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR and MS provide invaluable information about connectivity and conformation in solution and the gas phase, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state, including its absolute and relative stereochemistry.

For this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group, X-ray crystallography would be the ultimate tool to:

Determine the relative stereochemistry: The spatial arrangement of the hydroxyl group, the phenyl group, and the propanamide backbone relative to each other.

Determine the absolute configuration: By using anomalous dispersion techniques, the absolute configuration (R or S) at the stereocenter could be established, provided a suitable single crystal can be grown.

The crystal structure would also reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which govern the packing of the molecules in the crystal lattice. Although no published crystal structure for this compound is currently available, data from related propanamide structures show the utility of this technique in defining molecular geometry and intermolecular interactions. nih.govresearchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

In the absence of a crystal structure, any discussion of the crystal packing and intermolecular interactions, such as hydrogen bonding, for this compound would be purely speculative. Analysis of these features is contingent on the data obtained from single-crystal X-ray diffraction. Generally, the presence of hydroxyl (-OH) and amide (-NH-C=O) groups suggests the potential for significant hydrogen bonding networks, which would play a crucial role in the solid-state architecture of the compound. However, without experimental data, the specific nature of these interactions cannot be described.

Vibrational Spectroscopy for Functional Group Analysis and Tautomerism Studies

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectra for this compound are available in the public domain. IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. A hypothetical IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend and C-N stretch of the amide (Amide II band), as well as absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl rings.

Raman Spectroscopy

Similar to IR spectroscopy, there are no published Raman spectra for this compound. Raman spectroscopy provides complementary information to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability. It is particularly useful for observing non-polar bonds and symmetric vibrations. A Raman spectrum would be expected to show signals for the aromatic ring vibrations and the carbon skeleton.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Conformational Insights

Circular Dichroism (CD) Spectroscopy

As a chiral molecule, this compound is expected to be active in Circular Dichroism (CD) spectroscopy. However, no experimental CD spectra for this compound have been reported. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the stereochemistry and conformation of chiral molecules. For this compound, CD spectroscopy could be used to determine the enantiomeric excess of a sample and to study its solution-state conformation, particularly the spatial arrangement of the phenyl and amide chromophores.

Theoretical and Computational Chemistry Studies on 2 Hydroxy N,3 Diphenylpropanamide

Quantum Chemical Calculations

Comprehensive quantum chemical calculations, which are vital for a deep understanding of a molecule's intrinsic properties, appear to be unpublished for 2-hydroxy-N,3-diphenylpropanamide.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

There are no available studies that have employed Density Functional Theory (DFT) to investigate the electronic structure or predict the spectroscopic properties of this compound. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and predicted spectroscopic signatures (e.g., IR, Raman, NMR).

Reaction Pathway Elucidation and Transition State Analysis

While the synthesis of this compound has been achieved, detailed computational elucidations of its reaction pathways, including the analysis of transition states, are not present in the scientific literature. These studies are crucial for understanding the kinetics and thermodynamics of its formation and potential reactions.

Tautomerism and Isomer Stability Studies

The potential for keto-enol tautomerism exists in this compound. However, specific computational studies determining the relative stabilities of its tautomers and other isomers are not publicly available. Research in this area would clarify the predominant forms of the molecule under various conditions.

Molecular Modeling and Simulations

Similarly, molecular modeling and simulation studies that would shed light on the three-dimensional behavior and interaction potential of this compound are not found in the current body of scientific literature.

Conformational Analysis and Energy Landscapes

A complete conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule and their corresponding energy landscapes, has not been published. This information is fundamental for understanding its structure-activity relationships.

Molecular Docking for Ligand-Target Interactions

There are no available molecular docking studies that explore the potential interactions of this compound with biological targets. Such research would be a preliminary step in evaluating its potential pharmacological activity.

Molecular Dynamics Simulations for Binding Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would be instrumental in elucidating its interaction with biological targets, such as enzymes or receptors.

The primary goal of MD simulations in this context would be to observe the binding dynamics and assess the stability of the compound within a protein's binding site. This involves creating a virtual system containing the protein target and the ligand (this compound) solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then solves Newton's equations of motion for this system, providing a trajectory of atomic positions and velocities over a specific timescale, typically nanoseconds to microseconds.

Key insights that would be gained from MD simulations include:

Binding Pose Stability: Assessing whether the initial docked pose of the molecule is stable or if it undergoes significant conformational changes.

Interaction Analysis: Identifying key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Conformational Flexibility: Understanding how the ligand and the protein's binding pocket adapt to each other.

Binding Free Energy Calculations: Estimating the strength of the interaction, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

The results of such simulations are typically visualized and analyzed to understand the dynamic nature of the ligand-protein complex. For instance, root-mean-square deviation (RMSD) plots would be used to track the stability of the ligand's position relative to the protein, while root-mean-square fluctuation (RMSF) plots would highlight the flexibility of different parts of the protein upon ligand binding.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

This table represents the type of data that would be generated from an MD simulation study. The values are for illustrative purposes only.

Simulation ParameterHypothetical Value/ObservationSignificance
Simulation Time 200 nsProvides a sufficient timescale to observe binding stability.
Ligand RMSD 1.5 ± 0.3 ÅIndicates stable binding within the active site.
Key Interacting Residues ASP121, TYR345, PHE348Highlights crucial amino acids for binding affinity.
Predominant Interaction Types Hydrogen Bonds, π-π StackingDefines the nature of the chemical interactions driving binding.
Binding Free Energy (MM/PBSA) -45.5 ± 5.2 kcal/molSuggests a strong and favorable binding affinity.

Cheminformatics and Data Mining for SAR and ADME Prediction (excluding clinical/toxicity)

Cheminformatics combines computational methods with chemical information to analyze large datasets of compounds and predict their properties. For this compound, cheminformatics tools would be employed to predict its structure-activity relationship (SAR) and its absorption, distribution, metabolism, and excretion (ADME) properties. These predictions are crucial in the early stages of drug discovery to prioritize compounds with favorable characteristics.

Structure-Activity Relationship (SAR):

SAR studies aim to understand how changes in the chemical structure of a compound affect its biological activity. By comparing this compound to a database of structurally similar molecules with known activities, computational models can predict its potential biological targets and efficacy. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of molecules with their biological activities.

ADME Prediction:

ADME properties determine the pharmacokinetic profile of a compound. Various computational models, often based on a molecule's structure, can predict these properties. Early prediction of ADME properties helps in identifying potential liabilities that could lead to failure in later stages of drug development.

Key ADME parameters that would be predicted for this compound include:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, affecting its absorption.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system.

**Cytochrome P45

Applications of 2 Hydroxy N,3 Diphenylpropanamide Beyond Biological Activity

Role as Synthetic Intermediates in Pharmaceutical Chemistry

There is no specific information available in the provided search results detailing the role of 2-Hydroxy-N,3-diphenylpropanamide as a synthetic intermediate in pharmaceutical chemistry. General principles of pharmaceutical development often involve the use of molecules with reactive functional groups, such as the hydroxyl and amide groups present in this compound, as starting points or intermediates for the synthesis of more complex active pharmaceutical ingredients. However, no specific examples or studies involving this compound in this context were found.

Building Blocks in Complex Organic Synthesis

Similarly, while organic compounds with multiple functional groups are fundamental building blocks in organic synthesis, no specific instances of this compound being used as a key building block for the synthesis of more complex molecules have been documented in the available resources. The potential for this compound to act as a versatile scaffold exists, but its actual utilization in this capacity is not reported.

Applications in Materials Science

A thorough search did not yield any specific applications of this compound in materials science.

Polymer Chemistry: Modification for Enhanced Properties

There is no information on the use of this compound for the modification of polymers to enhance their properties.

Organic Electronics and Photonics (e.g., liquid crystals)

No literature was found that connects this compound to the field of organic electronics or photonics.

Coatings and Adhesives Development

There are no available studies or reports on the application of this compound in the development of coatings or adhesives.

Potential in Asymmetric Catalysis (if chiral forms act as ligands or auxiliaries)

The potential for chiral forms of this compound to act as ligands or auxiliaries in asymmetric catalysis is a plausible area of research, given the general interest in chiral molecules for inducing stereoselectivity in chemical reactions. However, no specific research has been published to support this potential application for this particular compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research into 2-Hydroxy-N,3-diphenylpropanamide and related structures benefits from significant methodological advancements in amide synthesis. The development of greener, more efficient catalytic systems, such as those employing hypervalent iodine reagents, photoredox catalysis, and earth-abundant metals like cobalt, has revolutionized the construction of N-aryl amides. mdpi.comunc.edunih.gov Innovations like Umpolung Amide Synthesis (UmAS) now provide epimerization-free routes to challenging chiral amides. acs.org For the α-hydroxy amide core, methods are evolving from classical amidation of α-hydroxy acids to novel catalytic approaches like the transfer hydrogenation of α-ketoamides. researchgate.net While direct research on this compound is not extensively documented, studies on related diphenylpropionamide derivatives have pointed towards potential antioxidant activities. mdpi.com

Unresolved Challenges and Knowledge Gaps in this compound Research

The primary knowledge gap is the lack of specific research on this compound itself. There is a significant need for:

Definitive Synthesis and Characterization: A well-documented, optimized synthetic route and complete spectroscopic characterization are fundamental starting points.

Biological Screening: The compound has not been systematically screened against a wide range of biological targets to identify potential therapeutic applications. Its cytotoxic, antimicrobial, and enzyme-inhibitory activities remain unexplored. nih.govmdpi.com

Mechanistic Insights: Without established biological activity, the mechanism of action is entirely speculative. Elucidating how it interacts with biological systems at a molecular level is a major unresolved challenge.

Pharmacokinetic Profile: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Promising Avenues for Future Synthetic Development

Future synthetic work should focus on developing stereoselective syntheses of this compound, as the stereochemistry at the C2 position is likely crucial for biological activity. Leveraging modern catalytic methods that allow for asymmetric synthesis would be a promising direction. acs.org Furthermore, the creation of a diverse library of analogues by modifying the phenyl rings, the amide nitrogen, and the hydroxyl group is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov Exploring late-stage functionalization techniques could also provide rapid access to a variety of derivatives from a common intermediate.

Emerging Applications and Opportunities for Further Mechanistic Exploration in Biological Systems

Given the biological activities of related structures, promising areas for investigation include:

Anticancer Agents: Many small molecules with aromatic and hydrogen-bonding functionalities exhibit anticancer properties. mdpi.com Screening against various cancer cell lines could be a fruitful endeavor.

Enzyme Inhibition: The α-hydroxy amide motif is present in various enzyme inhibitors. ontosight.ai Targeting enzymes such as cyclooxygenases (as inferred from related structures) or other hydrolases and oxidoreductases could reveal specific inhibitory activity.

Neuroprotective Agents: Compounds with antioxidant capabilities are often investigated for their potential in neurodegenerative diseases. Exploring the antioxidant potential of this compound and its derivatives is a valid line of inquiry. mdpi.com

Further mechanistic exploration will be contingent on identifying a definitive biological activity. Once a target is identified, computational methods like molecular docking can be employed to predict binding modes and guide the design of more potent analogues. nih.govnih.gov Investigating the metabolic fate of the compound will also be critical for understanding its stability and potential for in vivo applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.